

# Glutaminase Expression: A Comparative Analysis Between Normal and Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Glutaminase |           |
| Cat. No.:            | B10826351   | Get Quote |

A crucial metabolic enzyme, **glutaminase** (GLS), exhibits significantly altered expression in cancerous tissues compared to their normal counterparts, establishing it as a key player in tumor metabolism and a promising target for novel cancer therapies. This guide provides a comparative analysis of **glutaminase** expression, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

**Glutaminase** catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that provides cancer cells with essential building blocks for proliferation and survival.[1][2] Mammalian tissues express two primary isoforms of **glutaminase**, GLS1 (kidneytype) and GLS2 (liver-type), which are encoded by separate genes and often display contrasting roles in tumorigenesis.[3][4]

## Quantitative Comparison of Glutaminase Expression

Numerous studies have demonstrated a general upregulation of GLS1 and a more varied expression pattern for GLS2 in a wide range of human cancers when compared to adjacent normal tissues.

#### mRNA Expression Levels (TCGA Database)

Analysis of The Cancer Genome Atlas (TCGA) database reveals a significant increase in GLS1 mRNA levels across several cancer types.



| Cancer Type                           | GLS1 mRNA Expression in Tumor vs.<br>Normal Tissue   |  |
|---------------------------------------|------------------------------------------------------|--|
| Colorectal Carcinoma                  | Significantly higher in tumor tissue[3]              |  |
| Esophageal Carcinoma                  | Significantly higher in tumor tissue[3]              |  |
| Gastric Carcinoma                     | Significantly higher in tumor tissue[3]              |  |
| Hepatocellular Carcinoma              | Significantly higher in tumor tissue[3]              |  |
| Head and Neck Squamous Cell Carcinoma | Significantly higher in tumor tissue[3]              |  |
| Breast Cancer                         | Frequently over-expressed[5]                         |  |
| Prostate Cancer                       | Trend towards worse survival with high expression[6] |  |

Note: This table summarizes findings from multiple studies analyzing TCGA data. The exact fold change can vary depending on the specific dataset and analysis method.

## **Protein Expression Levels**

Immunohistochemistry (IHC) and Western blot analyses have corroborated the findings from mRNA studies, demonstrating elevated GLS1 protein levels in various tumors.



| Cancer Type              | GLS1 Protein<br>Expression in<br>Tumor vs. Normal<br>Tissue                                                                               | GLS2 Protein Expression in Tumor vs. Normal Tissue                     | Reference |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Colorectal Cancer        | 80.24% of tumors positive vs. 18.15% of normal tissues. Average protein level 3x higher in tumors.                                        | Low expression in adenocarcinoma vs. relatively high in normal tissue. | [3][7]    |
| Head and Neck<br>Cancer  | Upregulated in tumors.                                                                                                                    | Upregulated in tumors.                                                 | [8]       |
| Prostate Cancer          | Higher expression in cancer cells compared to benign epithelium.                                                                          | -                                                                      | [9]       |
| Luminal Breast<br>Cancer | Significantly higher in invasive breast cancer (IBC) than in ductal carcinoma in situ (DCIS). Negative or faint staining in normal TDLUs. | Higher in DCIS than IBC. Moderate expression in normal TDLUs.          | [10]      |

## Signaling Pathways Regulating Glutaminase Expression

The upregulation of **glutaminase** in cancer is not a random event but is driven by specific oncogenic signaling pathways. The transcription factor c-Myc is a master regulator of glutamine metabolism and plays a pivotal role in increasing GLS expression.[11][12]

#### c-Myc-Mediated Upregulation of GLS1

The c-Myc oncogene promotes glutaminolysis by increasing the expression of **glutaminase**. [12][13] One of the key mechanisms involves the transcriptional repression of microRNAs, specifically miR-23a and miR-23b, by c-Myc.[11] These microRNAs normally target the 3'



untranslated region (UTR) of GLS mRNA, leading to its degradation or translational inhibition. By suppressing miR-23a/b, c-Myc effectively removes this brake, resulting in increased GLS protein levels and enhanced glutamine metabolism.[11][14]



Click to download full resolution via product page

c-Myc regulation of GLS1 expression.

### **Experimental Protocols**

Accurate assessment of **glutaminase** expression is fundamental to research in this field. Below are detailed methodologies for key experimental techniques.

### Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of **glutaminase** protein in tissue sections.

#### Protocol:

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
   [15][16]
- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[17]
- Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Nonspecific antibody binding is blocked by incubating with a protein block solution (e.g., goat serum).[15]
- Primary Antibody Incubation: Sections are incubated with a primary antibody against glutaminase (e.g., anti-GLS1 polyclonal antibody) overnight at 4°C.[18]







- Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[15]
- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.[17]





Click to download full resolution via product page

Immunohistochemistry workflow for GLS detection.

## **Western Blotting**



Western blotting is employed to quantify the relative amount of **glutaminase** protein in tissue or cell lysates.

#### Protocol:

- Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease inhibitors.
   Protein concentration is determined using a BCA assay.[19]
- Gel Electrophoresis: Equal amounts of protein (20-40  $\mu$ g) are separated by size on an SDS-polyacrylamide gel (SDS-PAGE).
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody against glutaminase (e.g., anti-GLS1 polyclonal antibody, typically at a 1:500-1:1000 dilution) overnight at 4°C.[18]
- Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
- Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[19]

## **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to measure the relative abundance of **glutaminase** mRNA transcripts.

#### Protocol:

• RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.



- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
- Real-Time PCR: The PCR reaction is prepared with cDNA, forward and reverse primers specific for the **glutaminase** isoform of interest (GLS1 or GLS2), and a SYBR Green or TaqMan probe-based master mix.[20]
- Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal at each cycle. The cycle threshold (Ct) value is determined for each sample.[20]
- Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB, GAPDH).

In conclusion, the differential expression of **glutaminase**, particularly the upregulation of GLS1, in a wide array of cancers compared to normal tissues underscores its critical role in supporting malignant phenotypes. The provided data and methodologies offer a robust framework for researchers to further investigate the therapeutic potential of targeting **glutaminase** in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glutaminase regulation in cancer cells: a druggable chain of events PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiomics Analysis Reveals that GLS and GLS2 Differentially Modulate the Clinical Outcomes of Cancer PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 6. Evaluation of Glutaminase Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of glutaminase is upregulated in colorectal cancer and of clinical significance -PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression of Glutaminases and their Association with Clinicopathological Parameters in the Head and Neck Cancers [ouci.dntb.gov.ua]
- 9. Evaluation of Glutaminase Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters | MDPI [mdpi.com]
- 10. The Biological and Clinical Significance of Glutaminase in Luminal Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc suppression of miR-23 enhances mitochondrial glutaminase and glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Oncogenic Myc induces expression of glutamine synthetase through promoter demethylation PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. genomeme.ca [genomeme.ca]
- 16. ascopubs.org [ascopubs.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Glutaminase Polyclonal Antibody (PA5-120873) [thermofisher.com]
- 19. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mammalian Glutaminase Gls2 Gene Encodes Two Functional Alternative Transcripts by a Surrogate Promoter Usage Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glutaminase Expression: A Comparative Analysis Between Normal and Tumor Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826351#comparative-analysis-of-glutaminase-expression-in-normal-versus-tumor-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com